
Palmarumycin CP(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmarumycin CP(1) is a natural product isolated from the fermentation broth of the fungus Gliocladium sp. Palmarumycin CP(1) is a potent inhibitor of topoisomerase I and has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Antifungal and Antibacterial Properties : Palmarumycin CP(1), along with other palmarumycins, was initially isolated from the fungus Coniothyrium palmarum. These compounds exhibited notable antifungal and antibacterial activities, attributed to their unique structural features, such as the 1,8-dihydroxynaphthalene unit connected by a spiroacetal to a partially reduced naphthalene unit (Krohn et al., 1994).
Antimalarial and Antituberculosis Activity : A study on palmarumycins isolated from the mangrove fungus BCC 25093 found that compounds like palmarumycin CP(1) showed activity against Plasmodium falciparum, the causative agent of malaria, and Mycobacterium tuberculosis, responsible for tuberculosis. These findings highlight their potential as antimalarial and antituberculosis agents (Bunyapaiboonsri et al., 2015).
Cytotoxic Activity Against Cancer Cells : Palmarumycins, including CP(1), have shown cytotoxic effects against various cancer cell lines. Their unique molecular structure contributes to their potential as antineoplastic agents (Powis et al., 2006).
Antileishmanial Activity : Palmarumycin CP(1) demonstrated significant activity against Leishmania donovani, a parasite responsible for leishmaniasis. This suggests its potential use in treating parasitic infections (Martínez-Luis et al., 2009).
Anti-L. donovani Activity in Macrophage/Amastigote Model : A study on palmarumycin CP18, closely related to CP(1), showed its efficacy against L. donovani in a macrophage/amastigote model, highlighting its potential in anti-leishmanial therapies (Ortega et al., 2014).
Reversing Azole Resistance in Candida Strains : Palmarumycin P3, another analog, was effective in reversing azole resistance in Candida strains by blocking the efflux pump Mdr1. This suggests that palmarumycins could be useful in overcoming drug resistance in fungal infections (Song et al., 2022).
Propriétés
Numéro CAS |
159933-90-1 |
|---|---|
Formule moléculaire |
C20H12O4 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one |
InChI |
InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H |
Clé InChI |
LVOXAJYEGVDSQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
Autres numéros CAS |
159933-90-1 |
Synonymes |
palmarumycin CP(1) palmarumycin CP1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



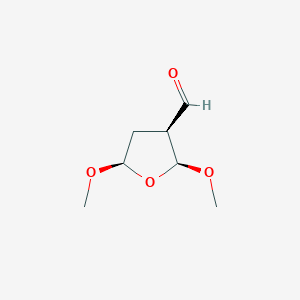
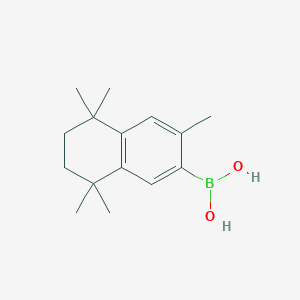

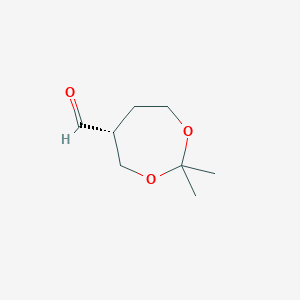
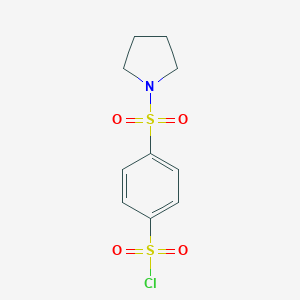
![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
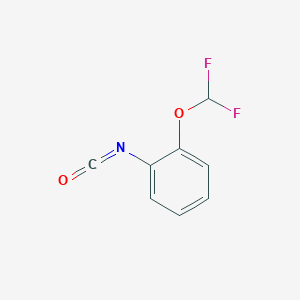
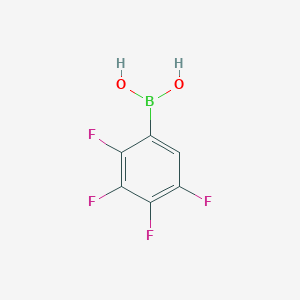
![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)


![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)